7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a triazatricyclo core structure with multiple functional groups, including dimethoxyphenyl, morpholinyl, and carboxamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsThe final steps involve the incorporation of the morpholinyl and carboxamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or phenyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but has distinct chemical properties.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a simpler structure.
Uniqueness
The uniqueness of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its complex triazatricyclo core and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C28H32N6O5 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H32N6O5/c1-37-22-7-6-19(17-23(22)38-2)8-11-34-25(29)20(27(35)30-9-12-32-13-15-39-16-14-32)18-21-26(34)31-24-5-3-4-10-33(24)28(21)36/h3-7,10,17-18,29H,8-9,11-16H2,1-2H3,(H,30,35) |
InChI Key |
MLLNHZUDQPZFLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCCN4CCOCC4)C(=O)N5C=CC=CC5=N3)OC |
Origin of Product |
United States |
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